molecular formula C10H12INO2 B13663877 Ethyl 2-amino-4-iodo-6-methylbenzoate

Ethyl 2-amino-4-iodo-6-methylbenzoate

Cat. No.: B13663877
M. Wt: 305.11 g/mol
InChI Key: KVBSLJJKKUQFQB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-iodo-6-methylbenzoate is a chemical compound with the molecular formula C₁₀H₁₂INO₂ and a molecular weight of 305.11 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, an iodine atom, and a methyl group attached to a benzoate ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-iodo-6-methylbenzoate typically involves the iodination of a precursor compound followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-iodo-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-iodo-6-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-iodo-6-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-bromo-6-methylbenzoate
  • Ethyl 2-amino-4-chloro-6-methylbenzoate
  • Ethyl 2-amino-4-fluoro-6-methylbenzoate

Uniqueness

Ethyl 2-amino-4-iodo-6-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs .

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

ethyl 2-amino-4-iodo-6-methylbenzoate

InChI

InChI=1S/C10H12INO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3

InChI Key

KVBSLJJKKUQFQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)I)N

Origin of Product

United States

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